3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2F2N2. It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of two fluorine atoms and four methyl groups on the piperidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride involves several steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which is then subjected to fluorination to introduce the fluorine atoms at the 3-position. The final step involves the conversion of the amine to its dihydrochloride salt form. The reaction conditions typically include the use of fluorinating agents and appropriate solvents to ensure high yield and purity .
Analyse Chemischer Reaktionen
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological systems due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride can be compared with other similar compounds such as:
2,2,6,6-Tetramethylpiperidine: Lacks the fluorine atoms, making it less reactive in certain contexts.
4-Amino-2,2,6,6-tetramethylpiperidine: Similar structure but without the fluorine atoms, leading to different chemical properties.
N-Butyl-2,2,6,6-tetramethylpiperidine: Contains a butyl group instead of fluorine atoms, affecting its reactivity and applications .
This compound’s unique combination of fluorine atoms and methyl groups distinguishes it from its analogs, providing specific advantages in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H20Cl2F2N2 |
---|---|
Molekulargewicht |
265.17 g/mol |
IUPAC-Name |
3,3-difluoro-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H18F2N2.2ClH/c1-7(2)5-6(12)9(10,11)8(3,4)13-7;;/h6,13H,5,12H2,1-4H3;2*1H |
InChI-Schlüssel |
KTZHFKLDOJRYBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(C(N1)(C)C)(F)F)N)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.